molecular formula C20H20F3N3O2 B2363179 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 955257-49-5

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2363179
CAS RN: 955257-49-5
M. Wt: 391.394
InChI Key: NMGGJRKYHFXZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves the inhibition of a specific protein kinase, which is involved in the regulation of various cellular processes. This inhibition leads to the disruption of these cellular processes, resulting in the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea have been extensively studied. This compound has been shown to inhibit the activity of a specific protein kinase, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea in lab experiments include its potent inhibitory activity against a specific protein kinase and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the research and development of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea. These include the identification of new therapeutic applications for this compound, the development of more efficient synthesis methods, and the investigation of the potential toxicity of this compound. Additionally, the development of new analogs of this compound may lead to the discovery of even more potent inhibitors of specific protein kinases.

Synthesis Methods

The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves the reaction of p-tolyl isocyanate with 5-oxo-1-pyrrolidine methanol in the presence of a base. The resulting intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product.

Scientific Research Applications

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer.

properties

IUPAC Name

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c1-13-5-7-17(8-6-13)26-12-14(9-18(26)27)11-24-19(28)25-16-4-2-3-15(10-16)20(21,22)23/h2-8,10,14H,9,11-12H2,1H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGGJRKYHFXZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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